molecular formula C10H9BrN2 B1522547 1-(4-Bromobenzyl)-1H-pyrazole CAS No. 1159826-63-7

1-(4-Bromobenzyl)-1H-pyrazole

Cat. No. B1522547
M. Wt: 237.1 g/mol
InChI Key: JWKUEIBUDOSNAH-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

1. Synthesis and Biological Evaluation of Novel Compounds

  • Summary of Application : This research involves the design and synthesis of novel compounds, which contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
  • Methods of Application : The compounds were synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .
  • Results or Outcomes : The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus . The results revealed a promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

2. Neuroscience Research with BZP

  • Summary of Application : BZP, a synthetic compound that belongs to the family of piperazine derivatives, has gained recognition for its potential applications in scientific research, particularly in the field of neuroscience.
  • Methods of Application : BZP can be synthesized through a multi-step process involving the reaction of piperazine with 4-bromobenzyl chloride and 4-methylphenylsulfonyl chloride.
  • Results or Outcomes : BZP has been shown to act as a dopamine and serotonin agonist, which makes it useful in studying the mechanisms of these neurotransmitters in the brain. It has also been used in studies investigating the effects of long-term stimulant use on the brain.

3. Use in BioMolecular Research

  • Summary of Application : “1-(4-bromobenzyl)-1H-pyrazol-4-amine” is a compound used in BioMolecular Research . It is often used as a building block in the synthesis of more complex molecules .
  • Methods of Application : The specific methods of application can vary widely depending on the nature of the research. Typically, this compound would be used in a laboratory setting, following standard safety procedures .

4. Synthesis of Piperazine Derivatives

  • Summary of Application : “1-(4-Bromobenzyl)piperazine” is a compound that can be synthesized and used in various chemical reactions .
  • Methods of Application : The compound can be synthesized through a multi-step process involving the reaction of piperazine with 4-bromobenzyl chloride and 4-methylphenylsulfonyl chloride .
  • Results or Outcomes : The synthesized compound can be used in further chemical reactions, contributing to the development of new compounds and materials .

5. Preparation of Biaryl Library

  • Summary of Application : “4-Bromobenzyl bromide” is used to prepare a 20-member aminomethyl-substituted biaryl library .
  • Methods of Application : The compound is used in the synthesis of a variety of biaryl compounds, which are then tested for various properties .
  • Results or Outcomes : The results of these tests can contribute to the development of new materials and pharmaceuticals .

6. Preparation of Aminomethyl-Substituted Biaryl Library

  • Summary of Application : “4-Bromobenzyl bromide” is used to prepare a 20-member aminomethyl-substituted biaryl library via sequential N-alkylation of various amines .
  • Methods of Application : The compound is used in the synthesis of a variety of biaryl compounds, which are then tested for various properties .
  • Results or Outcomes : The results of these tests can contribute to the development of new materials and pharmaceuticals .

7. Neuroscience Research with BZP

  • Summary of Application : “1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine”, also known as BZP, is a synthetic compound that belongs to the family of piperazine derivatives. It has been shown to act as a dopamine and serotonin agonist, which makes it useful in studying the mechanisms of these neurotransmitters in the brain.
  • Methods of Application : BZP can be synthesized through a multi-step process involving the reaction of piperazine with 4-bromobenzyl chloride and 4-methylphenylsulfonyl chloride.
  • Results or Outcomes : BZP has been used in studies investigating the effects of long-term stimulant use on the brain. Future directions for research involving 1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine include studying the long-term effects of its use on the brain, particularly in relation to dopamine and serotonin function.

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have any specific questions about these types of analysis, feel free to ask!


properties

IUPAC Name

1-[(4-bromophenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKUEIBUDOSNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobenzyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SY Cho, JH Ahn, JD Ha, SK Kang, JY Baek… - Bulletin of the Korean …, 2003 - koreascience.kr
Several series of compounds (benzoic acids, pyrazolecarboxylic acids, phenoxyacetic acids, and quinolinoxyacetic acids) were prepared and evaluated for their inhibitory activity …
Number of citations: 36 koreascience.kr
JF Lassoued, MA Tortorici, S Hoos, F Eléouët, C Sizun… - 2015 - researchgate.net
A druggable pocket at the nucleocapsid/phosphoprotein interaction site of the human respiratory syncytial virus Running title: S Page 1 1 A druggable pocket at the nucleocapsid/…
Number of citations: 0 www.researchgate.net

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